6-Nitro-3-propyl-1,3-benzoxazol-2-one

Enzymology Cancer Research Drug Discovery

ALDH3A1 is a validated target in chemoresistance, yet generic benzoxazolones fail to replicate specific binding. This 6-nitro-3-propyl analog offers a defined pharmacological starting point. - **Defined bioactivity**: Human ALDH3A1 inhibition (IC50 = 2.1 µM) - a validated tool compound for SAR. - **Synthetic utility**: 6-nitro group reducible to amine for amides/sulfonamides; 3-propyl improves lipophilicity. - **Reliable supply**: 97-98% purity with batch-specific NMR/HPLC data. Global stock available.

Molecular Formula C10H10N2O4
Molecular Weight 222.2
CAS No. 25936-17-8
Cat. No. B2773464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-3-propyl-1,3-benzoxazol-2-one
CAS25936-17-8
Molecular FormulaC10H10N2O4
Molecular Weight222.2
Structural Identifiers
SMILESCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O
InChIInChI=1S/C10H10N2O4/c1-2-5-11-8-4-3-7(12(14)15)6-9(8)16-10(11)13/h3-4,6H,2,5H2,1H3
InChIKeyISQRICLAHYLKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-3-propyl-1,3-benzoxazol-2-one Building Block Overview


6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8, MF: C10H10N2O4, MW: 222.20) is a disubstituted benzoxazolone derivative, featuring a nitro group at the 6-position and a propyl group at the 3-position . This scaffold is recognized as an important pharmacophore, serving as a metabolically stable mimic of phenol and catechol moieties [1]. The compound's unique substitution pattern has been linked to specific biological activities, distinguishing it from other in-class analogs.

Benzoxazolone pharmacophore scaffold with metabolically stable phenol/catechol mimicry
Specific 6-nitro and 3-propyl substitution pattern; not interchangeable with unsubstituted or mono-substituted analogs
Reported human ALDH3A1 inhibition context, supports SAR and enzyme-targeted studies

6-Nitro-3-propyl-1,3-benzoxazol-2-one Substitution Impact


In-class benzoxazolone compounds cannot be simply interchanged due to the profound impact of substituent position and identity on both physicochemical properties and biological activity [1]. The specific 6-nitro and 3-propyl substitution pattern on 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) is not arbitrary; it confers a unique biological profile, as evidenced by its specific inhibition of human ALDH3A1 [2]. Using a generic, unsubstituted benzoxazolone, a mono-substituted analog (e.g., 6-nitrobenzoxazolone), or an alternative 3-alkyl derivative would introduce different steric and electronic environments, leading to divergent binding affinities, altered metabolic stability, and ultimately, inconsistent or null experimental outcomes. The quantitative evidence below directly addresses this selection risk.

Analog mismatch Unsubstituted or mono-substituted benzoxazolones lack the dual 6-nitro and 3-propyl groups required for ALDH3A1 inhibition, leading to loss of target engagement.
3-Alkyl shift Alternative 3-alkyl derivatives may introduce different steric and electronic environments, altering binding affinity and metabolic stability; experimental outcomes may not transfer directly.

6-Nitro-3-propyl-1,3-benzoxazol-2-one Differentiation Evidence


Selective ALDH3A1 Inhibition Profile

The compound 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) demonstrates a quantifiable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 value of 2.1 µM (2.10E+3 nM) [1]. This contrasts sharply with the activity of the unsubstituted benzoxazolone core, which lacks this specific substitution pattern and exhibits no reported activity against ALDH3A1. Furthermore, while 6-nitrobenzoxazolone (CAS 4694-91-1) provides the electron-withdrawing nitro group, it lacks the lipophilic 3-propyl tail, which is crucial for optimizing binding interactions within the ALDH3A1 active site [2]. Similarly, 3-propylbenzoxazolone lacks the electron-deficient character required for key interactions, rendering it inactive against this target [3].

ALDH3A1 Inhibition
Reported
TargetIC50 2.1 µM
6-NitrobenzoxazoloneNo reported activity
3-PropylbenzoxazoloneNo reported activity
Supports ALDH3A1-targeted SAR studies; only dual-substituted compound shows inhibition
In vitro enzyme assay, spectrophotometric detection
Enzymology Cancer Research Drug Discovery Aldehyde Dehydrogenase

Distinct Physicochemical Properties

The presence of the 3-propyl group on 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) significantly alters its predicted physicochemical properties compared to the simpler 6-nitrobenzoxazolone analog. The predicted boiling point is 347.9±44.0 °C, and the predicted density is 1.362±0.06 g/cm³ . In contrast, 6-nitrobenzoxazolone (CAS 4694-91-1) has a reported melting point of 248-252 °C and a predicted density of 1.580±0.06 g/cm³ . The lower density and higher boiling point of the target compound are consistent with the introduction of the flexible, lipophilic propyl chain, which reduces intermolecular hydrogen bonding and crystal packing efficiency, thereby impacting its behavior during synthesis, purification, and formulation.

Physicochemical Properties
Predicted, data to verify
TargetBP 347.9±44.0°C, Density 1.362±0.06 g/cm³
6-NitrobenzoxazoloneMP 248-252°C, Density 1.580±0.06 g/cm³
Property differences may impact synthesis, purification, and formulation behavior
Predicted values; experimental confirmation recommended
Chemical Synthesis Process Chemistry Purification Formulation

Documented Purity and Quality Assurance

The commercial availability of 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) is supported by multiple vendors who provide specific, verifiable purity specifications, ensuring a high level of confidence for research use. Bidepharm offers the compound at a standard purity of 97% and provides batch-specific QC data including NMR, HPLC, and GC . Similarly, Leyan offers it at a purity of 98% . This level of documented purity is critical for reproducible research. In contrast, alternative or less common analogs may be available only at lower purities (e.g., 95%) or from single sources without detailed analytical documentation, introducing potential variability and risk into experimental workflows.

Purity & QC
Supplier specification
Target97-98% purity, batch-specific QC (NMR, HPLC, GC)
Less common analogsOften 95% purity, limited QC data
Documented purity supports reproducibility and reduces experimental variability
Procurement context; verify lot-specific COA
Quality Control Reproducibility Procurement

6-Nitro-3-propyl-1,3-benzoxazol-2-one Application Scenarios


ALDH3A1-Focused Drug Discovery

Leverage the documented ALDH3A1 inhibitory activity (IC50 = 2.1 µM) of 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) as a validated starting point for structure-activity relationship (SAR) studies [1]. This compound serves as a more appropriate tool compound than unsubstituted or mono-substituted benzoxazolones for probing ALDH3A1's role in chemoresistance pathways, particularly in prostate and lung cancers. The compound's defined activity profile allows for direct comparisons with other known ALDH3A1 inhibitors like CB29 and DEAB, facilitating the development of more potent and selective analogs .

Benzoxazolone Pharmacophore Synthesis

Utilize 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) as a versatile building block in medicinal chemistry. The compound's 6-nitro group can be selectively reduced to an amine, providing a functional handle for further derivatization (e.g., amide coupling, sulfonylation, reductive amination) [1]. This strategy is supported by established methods for converting nitrobenzoxazolones to aminobenzoxazolones [2]. The 3-propyl group provides a lipophilic anchor that can improve the pharmacokinetic properties of derived compounds, as suggested by the benzoxazolone scaffold's known ability to act as a metabolically stable phenol mimic [3]. The high commercial purity (97-98%) of the starting material ensures that downstream products are not compromised by significant impurities .

In Vitro Enzyme Inhibition Assays

Employ 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) in enzyme inhibition assays where consistent and verifiable compound identity and purity are paramount. The availability of the compound from multiple reputable vendors with batch-specific QC data (NMR, HPLC, GC) at purities of 97-98% minimizes the risk of experimental artifacts caused by impurities [1]. This is particularly critical for generating reliable, cross-study comparable IC50 data for ALDH3A1 or when screening for activity against other targets, ensuring that observed biological effects can be confidently attributed to the compound itself rather than a contaminant.

Analytical Method Reference Standard

The well-defined structure and high commercial purity of 6-Nitro-3-propyl-1,3-benzoxazol-2-one (CAS 25936-17-8) make it a suitable reference standard for developing and validating analytical methods, such as HPLC or LC-MS assays, for detecting and quantifying benzoxazolone derivatives in complex mixtures or biological matrices [1]. Its distinct chromatographic behavior, predicted by its physicochemical properties (e.g., high boiling point, moderate density), can be leveraged to establish robust separation protocols, which are essential for process chemistry and quality control in pharmaceutical development .

Application
Selection Property
Validation Focus
ALDH3A1-targeted SAR studies
ALDH3A1 inhibition context
Inhibition reproducibility and selectivity profiling
Benzoxazolone pharmacophore derivatization
Nitro-to-amine reduction handle; 3-propyl lipophilic anchor
Downstream product purity and SAR consistency
Enzyme inhibition assay with verified identity
High purity and batch-specific QC documentation
Impurity-related artifact minimization and data confidence
Analytical reference standard development
Defined structure and distinct chromatographic behavior
Method robustness and separation from complex matrices
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